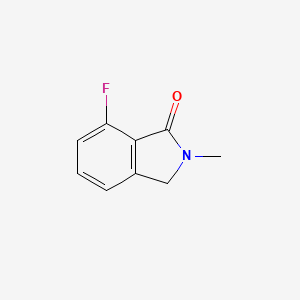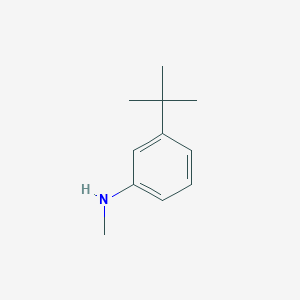
4-Acenaphthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acenaphthenol: is an organic compound with the molecular formula C12H10O . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The structure of this compound consists of a naphthalene ring fused with a cyclopentane ring, with a hydroxyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acenaphthenol can be synthesized through several methods. One common method involves the oxidation of acenaphthene using lead dioxide in glacial acetic acid. The reaction is carried out at a temperature of 60-70°C, and the product is extracted using ether and purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of acenaphthene quinone. This method involves the use of hydrogen gas and a suitable catalyst to reduce acenaphthene quinone to this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Acenaphthenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to acenaphthenequinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas and a palladium catalyst to produce acenaphthene.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Acenaphthenequinone
Reduction: Acenaphthene
Substitution: Various substituted acenaphthenes depending on the reagent used.
Scientific Research Applications
4-Acenaphthenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: this compound is used in studies involving the biodegradation of polycyclic aromatic hydrocarbons by microorganisms.
Medicine: Research has shown that derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of 4-Acenaphthenol involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by enzymes such as 1-acenaphthenol dehydrogenase, which converts it to acenaphthenequinone. This compound then undergoes further transformations to produce catechol and other intermediates that enter the tricarboxylic acid cycle . The hydroxyl group in this compound plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but without the hydroxyl group.
Acenaphthylene: Another polycyclic aromatic hydrocarbon with a similar structure but with a double bond in the cyclopentane ring.
Acenaphthenequinone: An oxidized form of acenaphthene with two carbonyl groups.
Comparison: 4-Acenaphthenol is unique due to the presence of the hydroxyl group, which imparts different chemical properties compared to its analogs. This functional group makes this compound more reactive in certain chemical reactions, such as oxidation and substitution, compared to acenaphthene and acenaphthylene .
Properties
CAS No. |
6296-98-6 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-4-ol |
InChI |
InChI=1S/C12H10O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7,13H,4-5H2 |
InChI Key |
OSSBHMYNGLXRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)

![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)

![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)




![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
